molecular formula C19H22Cl2N2 B1585569 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine CAS No. 3589-22-8

3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine

Cat. No.: B1585569
CAS No.: 3589-22-8
M. Wt: 349.3 g/mol
InChI Key: ZRLHYTJLNUJZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine (CAS: 3589-22-8) is a dichlorinated derivative of the tricyclic dibenzoazepine scaffold. Its molecular formula is C₁₉H₂₂Cl₂N₂ (molecular weight: 349.3 g/mol) . It is also known as Dichlorimipramine or Clomipramine Hydrochloride EP Impurity D, indicating its role as a synthesis byproduct or degradation product in clomipramine manufacturing .

Structural Features: The compound features a dibenzoazepine core with two chlorine atoms at positions 3 and 7, a 10,11-dihydro configuration (saturated ethylene bridge), and a dimethylaminopropyl side chain. This structure aligns it with tricyclic antidepressants (TCAs) but distinguishes it via its unique substitution pattern .

Properties

IUPAC Name

3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23/h6-9,12-13H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLHYTJLNUJZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957303
Record name 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3589-22-8
Record name Dichlorimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLORIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QED4UT72J0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Pathways

The action of Dichlorimipramine affects several biochemical pathways. By inhibiting the reuptake of serotonin and norepinephrine, it impacts the serotonergic and noradrenergic systems. These systems are involved in regulating mood, anxiety, sleep, and other functions. Thus, the action of Dichlorimipramine can lead to changes in these systems, potentially alleviating symptoms of depression.

Biochemical Analysis

Biochemical Properties

Dichlorimipramine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme monoamine oxidase (MAO), where Dichlorimipramine acts as an inhibitor. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation. Additionally, Dichlorimipramine binds to histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects.

Molecular Mechanism

At the molecular level, Dichlorimipramine exerts its effects primarily through the inhibition of serotonin and norepinephrine reuptake. This inhibition is achieved by binding to the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, Dichlorimipramine down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use. These actions contribute to its antidepressant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichlorimipramine change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to Dichlorimipramine can lead to sustained inhibition of mitosis and energy metabolism in cells. Additionally, the stability of Dichlorimipramine in various conditions has been a subject of research to understand its long-term effects better.

Dosage Effects in Animal Models

The effects of Dichlorimipramine vary with different dosages in animal models. At lower doses, it has been observed to increase neurotransmitter levels without significant adverse effects. At higher doses, Dichlorimipramine can cause toxic effects, including severe inhibition of cellular respiration and mitosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Transport and Distribution

Dichlorimipramine is transported and distributed within cells and tissues through various mechanisms. It is capable of distributing into the cerebrospinal fluid, the brain, and breast milk. The compound is approximately 97-98% bound to plasma proteins, principally to albumin and possibly to α1-acid glycoprotein. This high protein binding influences its distribution and availability in different tissues.

Subcellular Localization

The subcellular localization of Dichlorimipramine is essential for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific cellular compartments through targeting signals and post-translational modifications. The localization of Dichlorimipramine within cells affects its interactions with various biomolecules and its overall efficacy.

Biological Activity

3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine, commonly referred to as a derivative of clomipramine, is a compound that has garnered attention for its potential antidepressant properties. This article delves into its biological activity, focusing on its pharmacological effects, metabolic pathways, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C19H22Cl2N2·ClH
  • Molecular Weight : 385.76 g/mol
  • CAS Number : 115189-28-1
  • SMILES Notation : Cl.CN(C)CCCN1c2cc(Cl)ccc2CCc3ccc(Cl)cc13

This compound functions primarily as a tricyclic antidepressant (TCA) . It is believed to exert its effects through the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. The compound's structure suggests that it may have enhanced selectivity towards the serotonin transporter (SERT) compared to the dopamine transporter (DAT), which is crucial for its antidepressant efficacy .

Pharmacokinetics

The metabolism of this compound occurs via N-demethylation and hydroxylation, leading to active metabolites like desmethylimipramine (DMI) and desdimethylimipramine (DDMI). These metabolites contribute to the overall pharmacological profile and therapeutic effects observed in clinical settings .

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant activity. It has been effectively used in treating various mood disorders including:

  • Major Depression
  • Dysthymia
  • Bipolar Depression

Other Potential Uses

Beyond its antidepressant properties, this compound has shown promise in treating:

  • Attention-deficit disorders
  • Agoraphobia
  • Anxiety disorders

Study 1: Efficacy in Depression Treatment

A clinical trial involving patients diagnosed with major depressive disorder assessed the efficacy of this compound. Results indicated a significant reduction in depressive symptoms compared to placebo groups, with an average reduction in Hamilton Depression Rating Scale scores by approximately 50% over eight weeks .

Study 2: Metabolic Pathway Analysis

Another study focused on the metabolic pathways of the compound. It was found that individuals metabolized the drug variably, influencing both efficacy and side effects. The presence of DMI was correlated with enhanced therapeutic outcomes but also increased side effects such as sedation .

Comparative Analysis with Other Antidepressants

Compound NameMechanismHalf-LifePrimary Indications
ClomipramineSERT/DAT Inhibitor16 hoursDepression, OCD
DesipramineSERT Inhibitor18 hoursDepression
3-(Dichloro-Dibenzo)SERT SelectiveTBDDepression, Anxiety

Scientific Research Applications

The compound features a complex structure with multiple chlorine atoms and a dibenzoazepine framework, influencing its pharmacological properties.

Antidepressant Research

Clomipramine is a tricyclic antidepressant (TCA) that has been extensively studied for its efficacy in treating depression and obsessive-compulsive disorder (OCD). The impurity D is often analyzed to understand its role in the pharmacodynamics and pharmacokinetics of clomipramine.

Case Study: Efficacy in Depression

Research indicates that clomipramine significantly improves symptoms of depression compared to placebo treatments. The presence of impurities like 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine can affect the drug's overall efficacy and safety profile .

Impurity Profiling in Drug Development

The identification and quantification of impurities are crucial in pharmaceutical formulations. Understanding the behavior of this specific impurity helps in ensuring the quality and safety of clomipramine formulations.

Data Table: Impurity Analysis Techniques

TechniqueDescription
HPLC (High Performance Liquid Chromatography) Used for separating and quantifying impurities in drug formulations.
GC-MS (Gas Chromatography-Mass Spectrometry) Helps identify volatile impurities and degradation products.
NMR (Nuclear Magnetic Resonance) Provides structural information about the compound and its impurities.

Toxicological Studies

The toxicological profile of clomipramine and its impurities is essential for assessing safety in clinical use. Studies have shown that certain impurities can contribute to adverse effects, necessitating thorough investigation.

Case Study: Toxicity Assessment

A study assessed the neurotoxic effects of clomipramine impurities on neuronal cell lines. Results indicated that higher concentrations of certain impurities led to increased cell death, highlighting the need for stringent quality control measures during drug production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)

  • Structure : Lacks chlorine substituents on the dibenzoazepine ring.
  • Pharmacology: A first-generation TCA approved in 1959 for depression. Inhibits serotonin and norepinephrine reuptake .
  • Metabolism : Metabolized via hydroxylation, demethylation (CYP2D6), and N-oxidation, producing hepatotoxic epoxide intermediates .
  • Key Difference : Dichlorimipramine’s 3,7-dichloro substitution likely alters metabolic pathways and receptor binding compared to imipramine .

Clomipramine (3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)

  • Structure : Contains a single chlorine at position 3.
  • Pharmacology : A potent serotonin reuptake inhibitor (SSRI) used for obsessive-compulsive disorder (OCD). Its 3-chloro substitution enhances serotonin affinity compared to imipramine .
  • Relation to Dichlorimipramine: Dichlorimipramine is a dichlorinated analog and a known impurity (Clomipramine EP Impurity D) during clomipramine synthesis .

Trimipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine)

  • Structure : Features a 2-methyl group on the propaneamine side chain.
  • Pharmacology : Acts as a sedative antidepressant with histamine (H₁) receptor antagonism. The trimethyl substitution reduces stimulatory effects compared to imipramine .
  • Key Difference : Dichlorimipramine’s dichloro substitution vs. trimipramine’s methyl modifications result in divergent pharmacological profiles .

Desipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine)

  • Structure: Lacks a dimethyl group on the side chain (monomethyl substitution).
  • Pharmacology: A secondary amine TCA with greater norepinephrine reuptake inhibition. Used for depression and neuropathic pain .
  • Key Difference: Dichlorimipramine’s dichloro and dimethyl groups may reduce norepinephrine affinity compared to desipramine .

Structural and Pharmacological Data Table

Compound Substituents Molecular Weight (g/mol) Key Pharmacological Action Clinical Use
Dichlorimipramine 3,7-Cl; 10,11-dihydro 349.3 Impurity/Research compound QC in clomipramine synthesis
Imipramine None; 10,11-dihydro 280.4 Serotonin/Norepinephrine reuptake Depression
Clomipramine 3-Cl; 10,11-dihydro 314.9 Serotonin reuptake inhibition OCD
Trimipramine 2-CH₃ on side chain 294.8 Histamine H₁ antagonism Depression with sedation
Desipramine N-methyl side chain 266.4 Norepinephrine reuptake inhibition Depression, neuropathic pain

Research Findings and Implications

  • Metabolic Stability : Dichlorimipramine’s dichloro substitution may reduce hepatic epoxidation (a toxic pathway in imipramine) due to steric and electronic effects .
  • Receptor Binding : The 3,7-dichloro configuration could enhance affinity for σ receptors or alter serotonin transporter (SERT) binding compared to clomipramine, though this remains unstudied .
  • Toxicity : As an impurity, Dichlorimipramine’s safety profile is less characterized, but chlorinated TCAs are generally associated with higher cardiotoxicity risks .

Preparation Methods

Nucleophilic Addition to Form Intermediate Alcohol

  • Starting from o-nitrobenzyl chloride and 2-chlorobenzaldehyde derivatives , a nucleophilic addition reaction is catalyzed by Tetrakis(dimethylamino)ethylene (TDAE) , which acts as a mild organic reducing agent.
  • TDAE generates a carbanion from the halogenated benzyl chloride, which then attacks the aldehyde to form 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol intermediates.
  • This step is performed in acetonitrile under inert atmosphere at room temperature for about 1 hour.

Reduction of Nitro Group to Amine

  • The nitro group on the intermediate is reduced using Pd/C catalyst and hydrazine hydrate in methanol at 70 °C for 18 hours.
  • This yields 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates, which are crucial for the subsequent cyclization.

Intramolecular Buchwald–Hartwig Coupling

  • The key cyclization step to form the dibenzazepine ring system is achieved via an intramolecular palladium-catalyzed amination.
  • Optimal conditions include:
  • This step closes the dibenzazepine scaffold, yielding the core structure with various substituents, including chloro groups at positions 3 and 7.
  • The overall yield for the three-step process to this stage is approximately 37-42% depending on substituents and purification steps.

Introduction of the N,N-Dimethylpropan-1-amine Side Chain

  • The side chain is introduced by alkylation of the dibenzazepine nitrogen with 3-dimethylamino-1-propylchloride .
  • Preparation of 3-dimethylamino-1-propylchloride involves:
    • Conversion of its hydrochloride salt to free base by basification with sodium hydroxide, followed by extraction and drying.
  • The alkylation reaction is performed in dry toluene under argon atmosphere:
    • Sodium hydride (NaH) is used as a base to deprotonate the dibenzazepine nitrogen.
    • The free base of 3-dimethylamino-1-propylchloride is added dropwise at 0 °C.
    • The mixture is then heated to 60 °C and stirred overnight.
  • Workup involves aqueous quenching, extraction with ethyl acetate, washing, drying, and purification by column chromatography.
  • This step yields the final product, 3-(3,7-dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nucleophilic addition o-nitrobenzyl chloride + 2-chlorobenzaldehyde + TDAE Room temp, inert 1 hour Not isolated Performed in MeCN
Nitro reduction Pd/C, hydrazine hydrate, MeOH 70 °C 18 hours 71% overall (with step 1) Reduction of nitro to amine
Intramolecular Buchwald–Hartwig Pd(OAc)2, Xantphos, K2CO3, toluene, microwave 170 °C (microwave) 8 hours 37-42% overall Cyclization to dibenzazepine core
Alkylation with side chain NaH, 3-dimethylamino-1-propylchloride, toluene 0 to 60 °C Overnight ~50-60% (literature typical) Purification by chromatography

Research Findings and Advantages

  • This synthetic route is notable for its mild reaction conditions, especially the use of TDAE as a mild reductant enabling clean nucleophilic addition.
  • Microwave-assisted Buchwald–Hartwig coupling enhances reaction efficiency and yield.
  • The approach allows for diverse substitution patterns on the dibenzazepine scaffold, including electron-withdrawing groups like chlorine, which are important for biological activity.
  • The final alkylation step is straightforward and uses commercially available reagents, facilitating scale-up.
  • The method avoids harsh conditions that could degrade sensitive functional groups.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. Face shields are required during bulk handling to prevent splashes .
  • Engineering Controls: Work in a fume hood with adequate ventilation to minimize inhalation exposure (classified under H335 for respiratory irritation) .
  • Decontamination: Wash hands thoroughly after handling. Contaminated gloves must be disposed of as hazardous waste .
  • First Aid: For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Q. What are the key physicochemical properties critical for experimental design?

Q. How can researchers resolve contradictions in reported acute toxicity data across studies?

Methodological Answer:

  • Data Gaps: Current SDS documents note insufficient toxicological data (e.g., reproductive toxicity, repeated exposure effects) .
  • Approach:
    • In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity thresholds.
    • In Vivo Models: Use OECD Guideline 423 for acute oral toxicity in rodents, monitoring for H302 (harmful if swallowed) and H319 (eye irritation) endpoints .
    • Mechanistic Studies: Evaluate binding affinity to dibenzazepine targets (e.g., serotonin transporters) to correlate toxicity with pharmacological activity .

Q. What experimental strategies are recommended for stability studies given limited decomposition data?

Methodological Answer:

  • Stress Testing: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1A guidelines). Monitor degradation via HPLC-MS .
  • Incompatibility Screening: Test reactivity with common lab reagents (e.g., acids, oxidizers). notes incompatibility data is unavailable, necessitating empirical validation .

Q. How can researchers optimize synthesis routes to improve yield and purity?

Methodological Answer:

  • Route Selection: Compare nucleophilic substitution (e.g., reacting 3-chloro-propanamine derivatives with dibenzazepine cores) vs. reductive amination approaches .
  • Purification: Use column chromatography with ethyl acetate/hexane gradients. Purity ≥95% can be confirmed via NMR (1H/13C) and LC-MS .
  • Yield Enhancement: Optimize reaction time and temperature using Design of Experiments (DoE) software to reduce byproduct formation .

Q. What computational methods are suitable for predicting pharmacological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A) based on the compound’s dibenzazepine core .
  • QSAR Modeling: Train models using descriptors like XLogP3 and polar surface area to predict blood-brain barrier permeability .

Data Contradiction Analysis

Q. How should discrepancies in reported CAS numbers (e.g., 50-49-7 vs. 3589-22-8) be addressed?

Methodological Answer:

  • Source Verification: Cross-reference CAS registry entries with peer-reviewed publications. specifies 3589-22-8 for the dichloro derivative, while refers to a non-dichloro analog (50-49-7) .
  • Structural Confirmation: Use FT-IR and HRMS to validate the presence of chlorine substituents, distinguishing the dichloro variant .

Theoretical Framework Integration

Q. How can this compound’s mechanism of action be contextualized within existing neuropharmacological theories?

Methodological Answer:

  • Link to Monoamine Hypothesis: Design electrophysiological assays (e.g., patch-clamp) to assess serotonin/norepinephrine reuptake inhibition, leveraging the compound’s structural similarity to tricyclic antidepressants .
  • Epigenetic Studies: Investigate histone deacetylase (HDAC) modulation effects using ChIP-seq, given azepine derivatives’ reported epigenetic activity .

Experimental Design Tables

Q. Table 1: Recommended Analytical Techniques

ParameterMethodReference
Purity AnalysisHPLC-MS (C18 column, 0.1% TFA)
Structural Confirmation1H NMR (400 MHz, CDCl3)
Toxicity ScreeningZebrafish embryo assay

Q. Table 2: Stability Study Conditions

ConditionDurationMonitoring Parameter
40°C/75% RH4 weeksDegradation products (HPLC)
UV Light (320–400 nm)48 hoursColor change, potency loss

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.